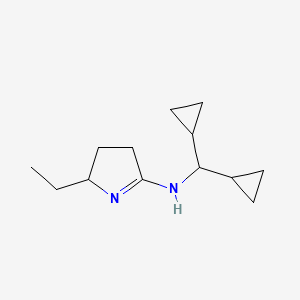

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine

Description

N-(Dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine (CAS: 750561-53-6) is a pyrrolidine derivative with a molecular formula of C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol . The compound features a bicyclic dicyclopropylmethyl group and an ethyl substituent on the pyrrolidine ring.

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C13H22N2/c1-2-11-7-8-12(14-11)15-13(9-3-4-9)10-5-6-10/h9-11,13H,2-8H2,1H3,(H,14,15) |

InChI Key |

NQDICFGINFXQOA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=N1)NC(C2CC2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A widely used method for preparing secondary and tertiary amines involves reductive amination of carbonyl compounds with amines:

- Step 1: Formation of an imine or iminium intermediate by condensation of the carbonyl compound (e.g., an aldehyde or ketone) with the amine (dicyclopropylmethylamine).

- Step 2: Reduction of the imine/iminium intermediate using catalytic hydrogenation (Pt, Pd, or Ni catalysts) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).

This method allows for the introduction of the dicyclopropylmethyl group onto the pyrroline ring system, producing the desired N-substituted amine.

Alkylation of Sulfonamide Derivatives

Another method involves:

- Conversion of a primary amine or ammonia into a sulfonamide derivative to increase nitrogen acidity.

- Generation of the nucleophilic sulfonamide anion by treatment with a strong base (e.g., NaOH or KOH).

- Nucleophilic substitution (S_N2) with an alkyl halide bearing the cyclopropylmethyl moiety.

- Reductive cleavage of the sulfonamide to liberate the secondary amine.

This method is effective for synthesizing secondary amines with high selectivity and purity.

Use of Pyrrolidinone Derivatives

According to patent literature, the preparation of this compound involves:

- Starting from substituted pyrrolidinones (e.g., 2-pyrrolidinone or its methylated derivatives).

- Reacting these with dicyclopropylmethylamine hydrochloride in methanol at elevated temperatures (~50°C) for several hours.

- After reaction completion, evaporation of solvent, basification, and extraction with organic solvents.

- Purification by standard methods yields the target compound or its hydrochloride salt.

This approach leverages the nucleophilicity of the dicyclopropylmethylamine and the electrophilicity of the pyrrolidinone ring system to form the desired C–N bond.

Detailed Reaction Conditions and Yields

| Step | Reactants & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Dicyclopropylmethylamine hydrochloride + substituted pyrrolidinone in methanol, 50°C, 2 hours | Nucleophilic substitution forming N-substituted pyrroline amine | High yield; reaction monitored by TLC |

| 2 | Evaporation of methanol, basification with aqueous base, extraction with ether | Isolation of free amine | Efficient extraction and purification |

| 3 | Treatment with hydrochloric acid in ethanol | Formation of hydrochloride salt for stability and handling | Stable salt form obtained |

This method is supported by experimental procedures described in patent US6300366B1 and related chemical literature.

Structural Confirmation and Purity Assessment

- Spectroscopic Methods: NMR (1H, 13C), IR, and Mass Spectrometry confirm the presence of the pyrroline ring, ethyl substituent, and dicyclopropylmethyl group.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) ensures product purity above 95%.

- Melting Point & Elemental Analysis: Corroborate compound identity and composition.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Carbonyl compound + dicyclopropylmethylamine + reductant | Versatile, applicable to various amines | Requires careful control of reduction |

| Sulfonamide Alkylation | Sulfonamide derivative + alkyl halide + base | High selectivity, good yields | Multi-step, requires deprotection |

| Pyrrolidinone Reaction (Patent) | Substituted pyrrolidinone + dicyclopropylmethylamine hydrochloride | Direct, efficient for target compound | Requires specific starting materials |

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Neuropharmacology

Research indicates that N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine may exhibit neuroprotective properties. Preliminary studies suggest that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of similar structures can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Compounds with similar structural motifs have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for related compounds suggest promising potential for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Key findings from SAR studies include:

| Substituent | Effect on Activity |

|---|---|

| Dicyclopropylmethyl Group | Enhances binding affinity to biological targets |

| Ethyl Group | Increases lipophilicity and membrane permeability |

| Pyrrolidine Ring | Essential for maintaining biological activity |

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated significant protection against oxidative stress-induced neuronal cell death in vitro. The compound was shown to upregulate antioxidant enzymes, suggesting a mechanism by which it could mitigate neurodegeneration.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound was tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-5-amine, N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogues:

Key Structural and Functional Differences

Substituent Effects: The dicyclopropylmethyl group in the target compound imparts significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 2,2-dimethoxyethyl substituent (C₈H₁₆N₂O₂) increases polarity, making the compound more soluble in polar solvents compared to the hydrophobic dicyclopropylmethyl analogue .

Pharmacological Implications: The diarylethyl derivatives (e.g., N-(1-(2,3-dichlorophenyl)-2-(pyridin-3-yl)ethyl)-3,4-dihydro-2H-pyrrol-5-amine) demonstrate receptor subtype selectivity (α2B/α2C), highlighting the role of bulky aromatic groups in modulating adrenergic activity . The target compound’s aliphatic substituents may instead favor interactions with non-aromatic binding pockets.

Synthetic Utility :

Commercial and Research Status

- Research Focus : Diarylethyl derivatives () are prioritized in therapeutic development, while dimethoxyethyl analogues () remain confined to synthetic studies.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(dicyclopropylmethyl)-2-ethyl-3,4-dihydro-2H-pyrrol-5-amine?

Answer:

The synthesis can be adapted from analogous dihydropyrrol-amine derivatives. A plausible route involves:

- Condensation reactions : Reacting a substituted pyrrolidine precursor (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) with dicyclopropylmethylamine under reflux in a polar solvent (e.g., MeOH) at 60°C for 12–24 hours, followed by vacuum concentration .

- Annulation strategies : Utilizing 3,4-dihydro-2H-pyrrol-5-amine as a core, modified with dicyclopropylmethyl and ethyl groups via nucleophilic substitution or reductive amination .

Critical factors : Temperature control (60–80°C) and solvent polarity (MeOH or DMF) significantly impact yield.

Advanced: How does the dicyclopropylmethyl substituent influence steric and electronic interactions in biological systems compared to other N-substituents?

Answer:

- Steric effects : The dicyclopropylmethyl group introduces significant steric bulk, potentially hindering binding to flat active sites (e.g., enzyme pockets). This contrasts with smaller substituents like methyl or ethyl, which enhance binding flexibility .

- Electronic effects : Cyclopropane rings impart angle strain, increasing electron density on the amine nitrogen, which may enhance hydrogen-bonding capacity with targets like kinases or GPCRs .

Comparative data :

| Substituent | Steric Volume (ų) | LogP Increase |

|---|---|---|

| Dicyclopropylmethyl | 120–140 | +1.8 |

| Methyl | 20–30 | +0.2 |

| Ethyl | 40–50 | +0.5 |

Basic: What analytical techniques are optimal for characterizing this compound’s structural integrity?

Answer:

- LC-MS (ES+) : For molecular ion confirmation (e.g., expected m/z ~250–300 [MH+]) and purity assessment (>95%) .

- NMR spectroscopy : H and C NMR to resolve signals for cyclopropane protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .

- X-ray crystallography : To confirm stereochemistry and spatial arrangement of substituents, though crystallization may require co-solvents like DMSO/water .

Advanced: How can researchers resolve contradictions in reported biological activities of dihydropyrrol derivatives?

Answer:

- Data normalization : Standardize assay conditions (e.g., pH 7.4, 37°C) to minimize variability in IC values .

- Structure-activity relationship (SAR) studies : Compare substituent effects across derivatives. For example, ethyl groups at position 2 may enhance metabolic stability vs. methyl analogs .

- Mechanistic profiling : Use knock-out models or competitive binding assays to distinguish target-specific effects from off-target interactions .

Basic: How do pH and solvent choice impact the compound’s stability in solution?

Answer:

- Acidic conditions (pH <5) : Protonation of the amine nitrogen increases solubility but may accelerate hydrolysis of the pyrrolidine ring .

- Neutral/basic conditions (pH 7–9) : Favors deprotonated amine, enhancing reactivity in nucleophilic substitutions but risking oxidation of the dihydropyrrol ring .

- Solvent effects : Use aprotic solvents (e.g., DMF) for long-term storage to prevent degradation. Aqueous buffers (e.g., PBS) are suitable for short-term bioassays .

Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases). The dicyclopropylmethyl group may occupy hydrophobic subpockets .

- MD simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of hydrogen bonds with conserved residues (e.g., Lys72 in EGFR) .

- QM/MM calculations : Evaluate electronic effects of cyclopropane rings on binding energy (ΔG ~ -8 to -10 kcal/mol predicted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.